molecular formula C11H11ClN4 B8753890 2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine

2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine

Katalognummer: B8753890
Molekulargewicht: 234.68 g/mol
InChI-Schlüssel: DYALBSHDLHYFEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine is a heterocyclic compound that contains both pyridine and pyrimidine rings These structures are known for their significant roles in various biological and chemical processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine typically involves the reaction of 2-chloropyrimidine with 2-(2-pyridinyl)ethylamine. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C11H11ClN4

Molekulargewicht

234.68 g/mol

IUPAC-Name

2-chloro-N-(2-pyridin-2-ylethyl)pyrimidin-4-amine

InChI

InChI=1S/C11H11ClN4/c12-11-15-8-5-10(16-11)14-7-4-9-3-1-2-6-13-9/h1-3,5-6,8H,4,7H2,(H,14,15,16)

InChI-Schlüssel

DYALBSHDLHYFEN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CCNC2=NC(=NC=C2)Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

(2-Chloropyrimidin-4-yl)-(2-pyridin-2-yl-ethyl)amine 2,4-Dichloropyrimidine (1.43 g, 9.60 mmol) was added to a solution of 2-(2-aminoethyl)pyridine (1.00 g, 8.19 mmol) in isopropanol (10 mL). N,N-Diisopropyl-ethylamine (1.24 g, 1.67 mL, 9.59 mmol) was added and the mixture stirred at room temperature overnight. The resulting suspension was concentrated to afford an off-white solid. This material was purified via column chromatography on silica gel (gradient elution with 0-10% ethanol-dichloromethane) to afford (2-chloropyrim-idin-4-yl)-(2-pyridin-2-yl-ethyl)amine as an off-white solid. MS (MH+) 235; Calculated 234.69 for C11H11ClN4.
Name
(2-Chloropyrimidin-4-yl)-(2-pyridin-2-yl-ethyl)amine 2,4-Dichloropyrimidine
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.